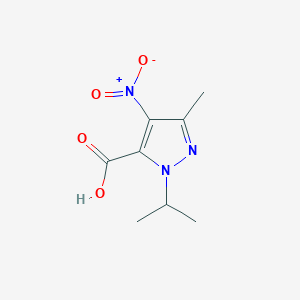![molecular formula C19H20N4 B11996591 3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)
3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propil-1-(pirrolidin-1-il)pirido[1,2-a]benzimidazol-4-carbonitrilo es un compuesto heterocíclico complejo. Presenta un núcleo de pirido[1,2-a]benzimidazol, que es una estructura bicíclica fusionada que contiene anillos de piridina y benzimidazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Propil-1-(pirrolidin-1-il)pirido[1,2-a]benzimidazol-4-carbonitrilo típicamente implica síntesis orgánica de varios pasos. Un método común incluye la condensación de un derivado de piridina adecuado con un precursor de benzimidazol en condiciones de reflujo en presencia de una base como la piridina . La reacción también puede involucrar el uso de enamino cetonas como bloques de construcción, que son conocidas por su versatilidad en la construcción de andamios heterocíclicos complejos .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en investigación y desarrollo en lugar de la fabricación a gran escala. Sin embargo, los principios de la síntesis orgánica industrial, como la optimización de las condiciones de reacción y la ampliación de los procedimientos de laboratorio, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Propil-1-(pirrolidin-1-il)pirido[1,2-a]benzimidazol-4-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida para la sustitución nucleofílica.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
3-Propil-1-(pirrolidin-1-il)pirido[1,2-a]benzimidazol-4-carbonitrilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se explora su potencial como farmacóforo en el diseño de fármacos, particularmente para agentes antivirales y anticancerígenos.
Estudios biológicos: Se estudian las interacciones del compuesto con los objetivos biológicos para comprender su mecanismo de acción y su potencial terapéutico.
Biología química: Se utiliza como sonda para estudiar vías biológicas e interacciones moleculares.
Mecanismo De Acción
El mecanismo de acción de 3-Propil-1-(pirrolidin-1-il)pirido[1,2-a]benzimidazol-4-carbonitrilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(2-Feniletil)amino]-3-propilpirido[1,2-a]benzimidazol-4-carbonitrilo
- 3-Propil-1-((3-piridinilmetil)amino)pirido[1,2-a]benzimidazol-4-carbonitrilo
Singularidad
3-Propil-1-(pirrolidin-1-il)pirido[1,2-a]benzimidazol-4-carbonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades fisicoquímicas y actividades biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para los esfuerzos de descubrimiento y desarrollo de fármacos dirigidos.
Propiedades
Fórmula molecular |
C19H20N4 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N4/c1-2-7-14-12-18(22-10-5-6-11-22)23-17-9-4-3-8-16(17)21-19(23)15(14)13-20/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Clave InChI |
GPTARUSQGGUAFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)


![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)


